(1R,2R)-1,2-dihydronaphthalene-1,2-diol
Description
Position within Chiral Naphthalene-Derived Diols
Chiral diols derived from naphthalene (B1677914) encompass a variety of structures distinguished by the position and orientation of their hydroxyl groups. (1R,2R)-1,2-dihydronaphthalene-1,2-diol is a trans-diol, meaning the two hydroxyl groups are on opposite faces of the molecule relative to the partially saturated ring. nih.gov This specific configuration, denoted as (1R,2R), defines its absolute stereochemistry at the two chiral centers (carbons 1 and 2). nih.gov
This structure contrasts with other naphthalene-derived diols, such as:
Cis-diols : For example, (1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene, where the hydroxyl groups are on the same face of the ring. drugbank.com These are also products of biological naphthalene metabolism but have different stereochemistry and subsequent reactivity. drugbank.com
Axially Chiral Diols : A prominent example is the BINOL (1,1'-bi-2-naphthol) family of compounds. Unlike this compound, which has point chirality, BINOL possesses axial chirality due to restricted rotation around the single bond connecting the two naphthalene rings. nih.govmdpi.com This class of diols is extensively used as ligands and catalysts in asymmetric synthesis. nih.govmdpi.com
The enantiomer of the subject compound is (1S,2S)-1,2-dihydronaphthalene-1,2-diol, which possesses identical physical properties but interacts differently with other chiral molecules. nih.gov The racemic mixture, containing both enantiomers, is referred to as (±)-trans-1,2-dihydroxy-1,2-dihydronaphthalene. scbt.com
Rationale for Research Focus: Enantiomerically Pure Vicinal Diols
The research interest in this compound is intrinsically linked to the broader importance of enantiomerically pure vicinal diols (1,2-diols) in organic chemistry. These compounds are highly sought-after for several key reasons:
Versatile Synthetic Intermediates : The 1,2-diol functional group is a cornerstone in synthetic chemistry. It can be readily transformed into a wide array of other functional groups, such as epoxides, aldehydes, and α-hydroxy ketones, often with retention or inversion of stereochemistry. This versatility makes enantiopure diols powerful building blocks for the synthesis of complex, biologically active molecules. researchgate.net
Chiral Ligands and Catalysts : The two hydroxyl groups of a vicinal diol can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. This chiral environment can then direct the stereochemical outcome of a chemical reaction, a fundamental concept in asymmetric catalysis. nih.gov Diols can also function as organocatalysts, for example, by acting as chiral Brønsted acids to activate substrates through hydrogen bonding. sigmaaldrich.com
Probes for Mechanistic Studies : Enantiomerically pure compounds are crucial for elucidating reaction mechanisms and understanding biological processes. The stereospecific formation of diols like this compound from naphthalene in living organisms provides insight into the mechanisms of enzymes like naphthalene 1,2-dioxygenase. nih.govdrugbank.com
The production and separation of racemic mixtures to yield enantiomerically pure forms is a significant challenge, driving the development of methods like chemoenzymatic resolutions and asymmetric synthesis to access these valuable compounds. researchgate.netresearchgate.net
Overview of Key Research Areas Pertaining to Dihydronaphthalene Diols
Research involving this compound and related structures is concentrated in a few key areas, leveraging its unique chemical and stereochemical properties.
Metabolic and Toxicological Studies : A primary research area is its role as a metabolite of polycyclic aromatic hydrocarbons (PAHs) like naphthalene. researchgate.net Studies focus on its formation in organisms ranging from bacteria to fish and mammals to understand the pathways of PAH biotransformation. nih.govnih.govresearchgate.net Analyzing the specific stereoisomers formed helps in assessing PAH exposure and the mechanisms of detoxification or metabolic activation. researchgate.net
Asymmetric Synthesis : The compound serves as a chiral building block in the synthesis of more complex molecules. Researchers have utilized its predefined stereochemistry to construct larger, polycyclic aromatic structures. For example, it has been a target in the total synthesis of the precursor to a carcinogenic metabolite of chrysene, demonstrating its utility as a foundational chiral scaffold. researchgate.net
Development of Chiral Architectures : The diol functionality is a key feature for creating novel chiral materials. While distinct from the subject compound, related naphthalene diols have been appended to other molecular scaffolds, like naphthalene diimides (NDIs), to induce chiral self-assembly. rsc.org These studies highlight the potential of the chiral diol moiety to direct the formation of ordered, helical supramolecular structures through hydrogen bonding networks. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₀H₁₀O₂ | nih.gov |
| Molecular Weight | 162.18 g/mol | nih.gov |
| CAS Number | 19216-89-8 | nih.gov |
| Canonical SMILES | C1=CC=C2C@HO | nih.gov |
| ChEBI ID | CHEBI:38140 | nih.gov |
Table 2: Key Research Applications
| Research Area | Significance | Representative Focus |
|---|---|---|
| Biochemical Studies | Understanding the metabolic fate and toxicity of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net | Serves as a biomarker for naphthalene exposure and a model for enzymatic oxidation mechanisms. researchgate.net |
| Asymmetric Synthesis | Provides a stereochemically defined starting material for complex molecule synthesis. researchgate.net | Used as a chiral building block for synthesizing other chiral polycyclic compounds. researchgate.net |
| Organocatalysis | The vicinal diol motif is a key functional group in many chiral catalysts and ligands. nih.govrsc.org | Potential for development into new chiral ligands or organocatalysts for stereoselective transformations. |
| Supramolecular Chemistry | The hydrogen-bonding capabilities of the diol can direct the assembly of ordered nanostructures. rsc.org | Inducing chirality in larger molecular assemblies like organogels. rsc.org |
Structure
3D Structure
Properties
CAS No. |
19216-89-8 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(1R,2R)-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m1/s1 |
InChI Key |
QPUHWUSUBHNZCG-NXEZZACHSA-N |
SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O |
Isomeric SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)O)O |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Catalytic Activity
Elucidation of Enzymatic Reaction Mechanisms
The enzymatic production of cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene is primarily catalyzed by naphthalene (B1677914) 1,2-dioxygenase (NDO), a multicomponent enzyme system. ebi.ac.uknih.gov This enzyme is a member of the Rieske non-heme iron oxygenase family, known for their ability to catalyze the stereospecific addition of dioxygen to aromatic compounds. nih.govproquest.com
Detailed Dioxygenation Mechanisms, Including Electron Transfer and Oxygen Activation
The catalytic cycle of NDO involves a sophisticated electron transfer chain and the activation of molecular oxygen. ebi.ac.uk Electrons are transferred from NADH via a reductase and a ferredoxin component to the terminal oxygenase. nih.govproquest.com The oxygenase component contains a Rieske [2Fe-2S] center and a mononuclear non-heme iron at the active site. nih.gov
The process begins with NAD initiating a hydride transfer to the FAD cofactor. ebi.ac.uk Subsequently, FAD undergoes a rearrangement, leading to the transfer of a single electron to a series of iron-sulfur clusters. ebi.ac.uk This electron is then transferred to a dioxygen molecule. ebi.ac.uk The activated dioxygen, possibly an iron(III)-(hydro)peroxo intermediate, then attacks the naphthalene substrate. nih.govresearchgate.net Structural studies have revealed that dioxygen binds to the mononuclear iron in a side-on fashion, positioning it for an attack on the double bond of the aromatic substrate. proquest.comresearchgate.net
The reaction proceeds through a concerted mechanism where both atoms of molecular oxygen are incorporated into the naphthalene molecule. ebi.ac.uknih.gov This dioxygenation is in contrast to the action of monooxygenases like cytochrome P450, which typically involve the heterolytic cleavage of the O-O bond. nih.gov
Competing Monooxygenation and Desaturation Pathways in Biotransformations
While dioxygenation is the primary reaction catalyzed by NDO with naphthalene, the enzyme exhibits relaxed substrate specificity and can catalyze a variety of other oxidation reactions. nih.gov These include monooxygenation, desaturation, O- and N-dealkylation, and sulfoxidation. nih.gov The specific reaction that occurs is influenced by the substrate's binding orientation within the active site. nih.gov
For instance, with certain substrates, NDO can catalyze monohydroxylation, adding a single oxygen atom to the aromatic ring. nih.gov Desaturation reactions, which introduce a double bond, have also been observed. nih.gov These competing pathways highlight the versatility of NDO and the subtle factors that dictate the reaction outcome. The binding of different substrates can alter the active site environment, favoring one reaction pathway over another. nih.gov The promiscuity of NDO in catalyzing different reactions from the same substrate can sometimes be explained by the substrate binding in slightly different orientations. nih.gov
Stereochemical Course and Enantiospecificity of Enzyme Reactions
A hallmark of NDO is its high stereospecificity and enantiospecificity. nih.govresearchgate.net The oxidation of naphthalene by NDO from Pseudomonas sp. yields cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. proquest.comwikipedia.org The enzyme's rigid active site structure dictates the precise orientation of the substrate relative to the activated oxygen species, ensuring the formation of a specific stereoisomer. proquest.comresearchgate.net
The crystal structure of NDO in complex with its substrate and dioxygen provides a basis for understanding this high stereospecificity. proquest.comresearchgate.net The substrate binds in an elongated cleft, with the carbon atoms targeted for hydroxylation positioned approximately 4 Å from the ferrous iron. proquest.com This precise positioning ensures that the attack by the activated oxygen occurs from a specific face of the naphthalene molecule, leading to the observed cis-diol product with a defined absolute configuration. proquest.comresearchgate.net Studies with various benzocyclic substrates have shown that the location of benzylic carbons can influence the type of reaction catalyzed by NDO, further emphasizing the role of substrate positioning in determining the reaction's stereochemical outcome. nih.gov
Isotope Labeling Studies for Mechanistic Pathway Tracing (e.g., 18O incorporation)
Isotope labeling studies have been instrumental in elucidating the mechanism of dioxygenases like NDO. Experiments using 18O2 have confirmed that both oxygen atoms incorporated into the diol product originate from a single molecule of diatomic oxygen. nih.gov This finding is a cornerstone of the dioxygenase mechanism and distinguishes it from pathways involving monooxygenases or the incorporation of oxygen from water.
Furthermore, stable isotope probing (SIP) with 13C-labeled naphthalene has been used to identify the microorganisms actively involved in naphthalene degradation under various conditions. nih.gov By tracing the incorporation of the heavy isotope into the biomass of specific microbial populations, researchers can pinpoint the key players in the metabolic pathway. nih.gov These studies provide a powerful tool for understanding the flow of carbon from the substrate to the final products and for identifying the enzymes and organisms responsible for each step.
Analysis of Chemical Reaction Mechanisms
While the enzymatic synthesis of (1R,2R)-1,2-dihydronaphthalene-1,2-diol is highly specific, chemical methods for the synthesis of dihydronaphthalene diols have also been developed. These chemical routes often involve different intermediates and mechanisms compared to their enzymatic counterparts.
Proposed Intermediates in Diol Formation (e.g., epoxide formation, carbocation rearrangements)
In contrast to the concerted dioxygenation mechanism in enzymatic reactions, chemical syntheses of dihydronaphthalene diols can proceed through various intermediates. One common proposed intermediate is an epoxide, also known as an arene oxide. nih.govacs.org The formation of an epoxide intermediate is a key step in the metabolism of aromatic hydrocarbons by cytochrome P450 enzymes, which typically leads to the formation of trans-diols. researchgate.netepa.gov In chemical synthesis, the nucleophilic ring-opening of a naphthalene epoxide can lead to trans-disubstituted cyclohexadiene derivatives. nih.govacs.org
Another potential set of intermediates in the chemical formation of dihydronaphthalene derivatives involves carbocation rearrangements. For instance, the ring-expansion of certain cyclopropane carboxylates mediated by Lewis acids can lead to the formation of 1,2-dihydronaphthalene (B1214177) derivatives, a process that likely involves carbocationic intermediates. nih.gov The specific reaction conditions and starting materials will dictate the predominant mechanistic pathway and the nature of the intermediates formed.
Interactive Data Table: Key Enzymes and Intermediates in Naphthalene Diol Formation
| Category | Name | Role/Significance |
| Enzyme | Naphthalene 1,2-dioxygenase (NDO) | Catalyzes the stereospecific dioxygenation of naphthalene to cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. ebi.ac.uknih.gov |
| Enzyme Component | Rieske [2Fe-2S] center | Part of the electron transport chain in NDO, transferring electrons to the active site. nih.gov |
| Enzyme Cofactor | Mononuclear non-heme iron | The active site metal where oxygen activation and substrate oxidation occur. nih.gov |
| Enzyme Cofactor | Flavin adenine dinucleotide (FAD) | Accepts electrons from NADH in the initial step of the electron transport chain. ebi.ac.uk |
| Chemical Intermediate | Naphthalene Epoxide (Arene Oxide) | A proposed intermediate in the chemical synthesis and P450-mediated metabolism of naphthalene, leading to diol formation. nih.govacs.org |
| Chemical Intermediate | Carbocation | Proposed intermediates in certain chemical syntheses of dihydronaphthalene derivatives, particularly in reactions involving rearrangements. nih.gov |
| Reactive Species | Iron(III)-(hydro)peroxo species | A proposed activated oxygen intermediate in the NDO catalytic cycle. nih.govresearchgate.net |
Stereoinversion Processes and their Mechanisms
Stereoinversion, the reversal of configuration at a stereocenter, is a critical process in chemical synthesis and metabolism. While direct stereoinversion of this compound itself is not extensively documented, the principles of enzymatic stereoinversion in related polycyclic aromatic hydrocarbon (PAH) metabolites provide a framework for understanding potential pathways.
One notable example in a related system is the enzyme-catalyzed stereoinversion of a meso cis-diol to an enantiopure trans-diol. This type of transformation highlights the capability of enzymes to mediate complex stereochemical changes. Such a process typically involves a sequence of oxidation and reduction reactions. For instance, a dehydrogenase could oxidize one of the hydroxyl groups of the diol to a ketone, forming a keto-alcohol intermediate. This intermediate, having lost a stereocenter, can then be stereoselectively reduced by a reductase to form the diol with an inverted configuration at that center.
In the context of this compound, a hypothetical stereoinversion to its (1S,2S) enantiomer or a diastereomer would likely proceed through a similar biocatalytic oxidation-reduction sequence. Dihydrodiol dehydrogenases are known to act on trans-dihydrodiols of PAHs. These enzymes could potentially initiate an inversion process by oxidizing one of the alcohol moieties. The resulting ketone could then be reduced by a ketoreductase with a different stereochemical preference, leading to the inverted product. The specificity and availability of the appropriate oxidoreductases within a given biological system would be the determining factors for such a stereoinversion to occur.
A chemoenzymatic synthesis approach has demonstrated the conversion of a meso cis-diol to an enantiopure trans-diol, illustrating a practical application of this concept. This process underscores the potential for enzymatic systems to achieve stereochemical control that is often challenging through traditional chemical methods.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry have become indispensable tools for elucidating the mechanisms of formation and reactivity of metabolites like this compound. These methods provide a molecular-level understanding that is often inaccessible through experimental techniques alone.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
The formation of this compound proceeds via the enzymatic hydrolysis of naphthalene-1,2-oxide. Density Functional Theory (DFT) calculations have been instrumental in understanding the stability and reactivity of this epoxide precursor.
A study on the acid-catalyzed ring-opening of naphthalene-1,2-oxide provides valuable insights into the energetics of the reaction pathways. While this study focused on the formation of naphthols, the initial steps involving protonation and carbocation formation are relevant to the hydrolysis to the diol. DFT calculations, specifically using the B3LYP hybrid functional, have been employed to determine the thermodynamic stability of naphthalene-1,2-oxide. The results indicate an unexpected thermodynamic stability, which influences its reactivity.
The hydrolysis of the epoxide can proceed through different transition states, and DFT calculations can map the energy landscape of these pathways. The reaction typically involves the protonation of the epoxide oxygen, followed by nucleophilic attack by a water molecule. The regioselectivity of the attack (at C1 or C2) is a key factor determining the final product. DFT can be used to calculate the activation energies for the formation of the transition states corresponding to attack at each carbon, thereby predicting the favored reaction pathway.
For the enzymatic hydrolysis by epoxide hydrolase, DFT calculations within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework would be necessary to model the reaction in the enzyme's active site. Such calculations would elucidate the role of specific amino acid residues in stabilizing the transition state and guiding the stereochemical outcome.
A theoretical study on the cis-dihydroxylation of naphthalene by naphthalene 1,2-dioxygenase also highlights the utility of DFT in exploring complex reaction mechanisms involving epoxide intermediates. Although this reaction produces the cis-diol, the computational approach to analyzing the formation and subsequent reaction of an epoxide intermediate is broadly applicable.
The table below summarizes key thermodynamic data from a DFT study on naphthalene-1,2-oxide, which is relevant to its subsequent hydrolysis.
| Parameter | Value | Method |
| Reaction Enthalpy (ΔH) for aromatization to naphthols | -51.3 ± 1.7 kcal mol⁻¹ | Heat-flow microcalorimetry |
| Calculated Thermodynamic Stabilization | 2.7 kcal mol⁻¹ | B3LYP with solvation corrections |
Data sourced from a study on the kinetic and thermodynamic stability of naphthalene oxide.
Molecular Modeling of Enzyme-Substrate Interactions and Binding Pockets
The stereospecific formation of this compound is catalyzed by microsomal epoxide hydrolase (mEH). Molecular modeling has been used to understand how the enzyme's active site accommodates the naphthalene-1,2-oxide substrate and directs the nucleophilic attack of water to achieve the observed stereochemistry.
Homology modeling of human mEH, based on the crystal structure of a fungal epoxide hydrolase, has provided a structural model of the enzyme's active site. These models reveal a well-defined, predominantly hydrophobic pocket where the substrate binds. Within this active site, specific amino acid residues are positioned to play key roles in catalysis.
The general mechanism for epoxide hydrolases involves a two-step process. First, a nucleophilic residue in the active site (typically an aspartate) attacks one of the epoxide carbons, forming a covalent enzyme-substrate intermediate. This is followed by the hydrolysis of this intermediate by an activated water molecule.
Molecular modeling of the mEH active site with a substrate like styrene oxide has shown that two conserved tyrosine residues can form hydrogen bonds with the epoxide oxygen. This interaction not only helps to position the substrate correctly but also polarizes the C-O bond, making the epoxide carbon more susceptible to nucleophilic attack. The hydrophobic nature of the binding pocket would accommodate the naphthalene ring system of naphthalene-1,2-oxide. The precise orientation of the bound epoxide within this pocket determines which carbon is presented to the nucleophilic aspartate, and from which face the attack occurs, thus establishing the stereochemistry of the intermediate. The subsequent hydrolysis step also proceeds with a specific stereochemistry, leading to the final trans-diol product.
The table below outlines the key interactions and features of the mEH active site as revealed by molecular modeling.
| Active Site Feature | Role in Catalysis |
| Hydrophobic Pocket | Binds the aromatic ring of the substrate. |
| Nucleophilic Aspartate | Forms a covalent intermediate with the epoxide. |
| Tyrosine Residues | Form hydrogen bonds with the epoxide oxygen, activating it for ring-opening. |
| Charge Relay System | Activates a water molecule for the hydrolysis of the enzyme-substrate intermediate. |
Quantum Chemical Analysis of Stereoselectivity-Governing Factors (e.g., dispersion effects)
The high stereoselectivity of microsomal epoxide hydrolase in converting naphthalene-1,2-oxide to this compound is a result of subtle energetic differences between the diastereomeric transition states leading to the possible products. Quantum chemical analysis is essential for dissecting the factors that contribute to these energy differences.
The stereochemical outcome of the enzymatic hydrolysis is determined at two key stages: the initial ring-opening by the nucleophilic aspartate residue and the subsequent hydrolysis of the covalent intermediate. The enzyme's active site acts as a chiral environment that preferentially stabilizes the transition state leading to the (1R,2R) product.
Studies on other epoxide hydrolases have shown that the enzyme can exhibit different stereopreferences depending on the substrate. For example, the epoxide hydrolase StEH1 converts (S,S)-methylstyrene oxide to a single diol product, while the (R,R)-epoxide yields a mixture of enantiomers. This is explained by the relative energies of the transition states for the two possible ring-opening pathways and the subsequent hydrolysis steps.
For the hydrolysis of naphthalene-1,2-oxide by mEH, quantum chemical calculations would be needed to compare the energies of the transition states for the attack of the aspartate nucleophile at the C1 and C2 positions of the epoxide. These calculations would need to account for the interactions with the surrounding amino acid residues.
The factors governing the stereoselectivity are summarized in the table below.
| Factor | Description |
| Active Site Chirality | The chiral arrangement of amino acid residues in the binding pocket creates a diastereomeric relationship between the transition states leading to different stereoisomers. |
| Hydrogen Bonding | Interactions between the epoxide oxygen and active site residues (e.g., tyrosine) can pre-organize the substrate for a specific reaction pathway. |
| Steric Hindrance | The shape of the active site can sterically disfavor certain orientations of the substrate or transition states. |
| Dispersion Effects | Attractive non-covalent interactions between the substrate and hydrophobic residues in the active site can preferentially stabilize one transition state over another. |
Reactivity and Strategic Applications As Chiral Building Blocks
Transformational Chemistry towards Novel Naphthalene (B1677914) Derivatives
The rich functionality of (1R,2R)-1,2-dihydronaphthalene-1,2-diol allows for a diverse range of chemical transformations, leading to the generation of novel, enantiopure naphthalene derivatives. The diol serves as a versatile starting material for chemoenzymatic and enzyme-catalyzed syntheses. For instance, it has been instrumental in the preparation of all possible enantiopure stereoisomers of dihydroxy-1,2,3,4-tetrahydronaphthalene. umich.edu This highlights the diol's utility in accessing a variety of stereochemically defined tetralin structures, which are common motifs in biologically active compounds.
The synthetic utility of the diol is further exemplified by its conversion into a range of functionalized naphthalene derivatives. The diol can undergo stereospecific reactions such as epoxidation, dihydroxylation, and nucleophilic additions, allowing for the introduction of new stereocenters and functional groups with a high degree of control. These transformations pave the way for the synthesis of a library of chiral naphthalenic compounds with potential applications in materials science and medicinal chemistry.
Utility in Asymmetric Catalysis as Chiral Ligands or Auxiliaries
The C2-symmetric nature and readily available enantiopure form of This compound make it an attractive scaffold for the development of chiral ligands and auxiliaries for asymmetric catalysis. Although direct applications of the diol itself as a ligand are not extensively documented, its structural motifs are foundational to the design of highly effective chiral catalysts. The principles of its stereochemistry can be extrapolated to the synthesis of ligands for a variety of metal-catalyzed reactions.
The development of chiral phosphine (B1218219) ligands, for example, often relies on C2-symmetric backbones to create a well-defined chiral environment around the metal center. The dihydronaphthalene framework can be chemically modified to incorporate phosphine moieties, leading to ligands with tunable steric and electronic properties. These ligands can then be employed in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions to induce high levels of enantioselectivity.
Similarly, the diol can be converted into chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recycled. The stereodefined diol backbone provides the necessary steric hindrance and conformational rigidity to effectively control the approach of reagents to the substrate.
Precursors in Complex Organic Molecule Synthesis
The synthetic potential of This compound extends to its use as a starting material for the total synthesis of complex and biologically significant molecules. Its pre-defined stereochemistry and functional handles offer a strategic advantage in the construction of intricate molecular architectures.
Construction of Polycyclic Aromatic Compounds and their Metabolites
This compound is a key metabolite in the bacterial degradation of naphthalene. nih.gov This metabolic pathway provides a biological blueprint for the synthesis of other polycyclic aromatic compound (PAC) metabolites. The diol can be used as a starting material to access these often difficult-to-synthesize and toxicologically relevant compounds. For example, further oxidation of the diol can mimic the metabolic activation of PACs, leading to the formation of diol epoxides, which are known to be the ultimate carcinogenic forms of many PACs. Access to these metabolites is crucial for toxicological studies and for the development of analytical standards.
Synthesis of Chiral Bioactive Molecule Analogues and Natural Product Derivatives
The chiral scaffold of This compound is a valuable starting point for the synthesis of analogues of bioactive molecules and derivatives of natural products. The ability to introduce new functional groups and build upon the existing stereocenters allows for the creation of novel compounds with potentially enhanced or modified biological activity. For instance, the core structure of the diol can be found within more complex natural products, and its availability in enantiopure form facilitates their total synthesis.
An example of the strategic use of a similar chiral building block is in the synthesis of enantiopure cis- and trans-3,5-disubstituted piperidines, which are important structural motifs in many alkaloids. nih.gov This highlights how a chiral precursor can be elaborated into complex heterocyclic systems.
Diversification into Nitrogen-Containing Chiral Scaffolds (e.g., lactams, amino acids)
The diol functionality of This compound can be strategically manipulated to incorporate nitrogen atoms, leading to the synthesis of valuable nitrogen-containing chiral scaffolds such as lactams and amino acids. These scaffolds are prevalent in a vast number of pharmaceuticals and natural products.
The synthesis of chiral γ-lactams, for example, has been achieved with excellent yields and enantioselectivities from racemic γ-hydroxy γ-lactams via an iridium-catalyzed asymmetric hydrogenation. nih.gov This demonstrates a powerful strategy for the synthesis of these important heterocycles. While not starting directly from the naphthalene diol, this illustrates a pathway for converting a chiral diol into a chiral lactam. The diol can be oxidatively cleaved to form a dicarboxylic acid, which can then be converted into a lactam through a series of standard organic transformations.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Absolute Configuration and Structural Elucidation
Determining the absolute stereochemistry and confirming the structural integrity of (1R,2R)-1,2-dihydronaphthalene-1,2-diol relies on a suite of sophisticated spectroscopic methods. These techniques provide detailed information about the molecule's three-dimensional arrangement and connectivity.
Chiroptical spectroscopy methods are particularly powerful for establishing the absolute configuration of chiral molecules like this compound. msu.edu These include:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's stereochemistry and can be compared with theoretically predicted spectra to assign the absolute configuration.
Vibrational Circular Dichroism (VCD): VCD provides stereochemical information by measuring the differential absorption of left and right circularly polarized infrared light. It is a valuable tool for confirming the absolute configuration of chiral molecules in solution.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. This technique can also be used to determine the absolute configuration of chiral compounds.
In addition to chiroptical methods, standard spectroscopic techniques are crucial for structural elucidation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the connectivity and relative stereochemistry of the hydroxyl groups.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula as C₁₀H₁₀O₂. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of functional groups, such as the hydroxyl (-OH) groups, which are characteristic of this diol.
Rotational Spectroscopy: The rotational spectra of dihydronaphthalene derivatives have been measured to accurately determine their rotational constants and centrifugal distortion constants, providing precise structural information. researchgate.net
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, ensuring an unambiguous assignment of its structure and absolute configuration.
Chromatographic Methods for Enantiomeric Purity and Product Isolation
Chromatographic techniques are essential for both the separation and purification of this compound and the determination of its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this context. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers, allowing for the accurate determination of the enantiomeric excess (ee) of a sample. Different types of chiral columns can be employed for this purpose.
Gas Chromatography (GC) can also be used for enantiomeric separation, often after derivatization of the diol to a more volatile compound. Chiral GC columns are utilized to achieve separation of the enantiomers.
For the isolation and purification of this compound from reaction mixtures or biological samples, preparative chromatography is employed. This can involve both normal-phase and reverse-phase HPLC, as well as flash column chromatography, depending on the scale and polarity of the compound.
Table 1: Chromatographic Methods for this compound Analysis
| Technique | Application | Key Features |
| Chiral HPLC | Enantiomeric Purity Determination | Utilizes chiral stationary phases for baseline separation of enantiomers. |
| Chiral GC | Enantiomeric Purity Determination | Requires derivatization for volatility; uses chiral columns. |
| Preparative HPLC | Product Isolation and Purification | Allows for the collection of pure fractions of the desired enantiomer. |
| Flash Chromatography | Bulk Purification | A rapid method for purifying larger quantities of the compound. |
Role as Synthetic Standards in Complex Mixture Analysis (e.g., for PAH metabolites in environmental studies)
This compound serves as a critical synthetic standard in the analysis of complex environmental and biological samples for metabolites of polycyclic aromatic hydrocarbons (PAHs). Naphthalene (B1677914) is a common PAH, and its metabolic pathways are of significant interest due to the potential toxicity of its metabolites. nih.govnih.gov
The metabolism of naphthalene in various organisms can lead to the formation of different dihydroxylated derivatives. nih.govnih.gov Having an authentic, well-characterized standard of this compound is essential for:
Identification: By comparing the retention time and mass spectrum of a peak in a complex chromatogram (e.g., from an environmental water sample or a biological extract) to that of the pure standard, analysts can confidently identify the presence of this compound.
Quantification: A calibrated standard curve prepared from the pure compound allows for the accurate quantification of the metabolite's concentration in the sample. This is crucial for exposure assessment and toxicological studies.
Metabolic Pathway Elucidation: The availability of specific stereoisomeric standards helps in unraveling the stereoselective nature of the enzymatic reactions involved in PAH metabolism. For instance, it can help determine whether a particular metabolic pathway favors the formation of the (1R,2R)-enantiomer over other stereoisomers.
The use of phenanthrene (B1679779) and its metabolites as biomarkers for PAH exposure highlights the importance of having such standards. mdpi.com While phenanthrene is a different PAH, the principle remains the same: accurate analysis of its metabolites relies on the availability of pure synthetic standards. mdpi.com Similarly, this compound is indispensable for studying naphthalene metabolism and its environmental fate.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1R,2R)-1,2-dihydronaphthalene-1,2-diol, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is typically synthesized via dihydroxylation of naphthalene derivatives. For example, enzymatic or catalytic oxidation using naphthalene dioxygenase (NDO) can yield stereospecific diols. In studies, NDO from Pseudomonas species catalyzes the formation of (1R,2S)- and (1R,2R)-diols depending on substrate orientation in the active site . Chemical synthesis may involve Sharpless asymmetric dihydroxylation, where chiral ligands control stereochemistry. Structural confirmation requires techniques like -NMR, -NMR, and X-ray crystallography to verify diastereomeric purity .
Q. How is the structural characterization of this compound performed to distinguish it from its stereoisomers?
- Methodological Answer : Advanced spectroscopic methods are critical:
- NMR : -NMR coupling constants (e.g., ) and NOESY correlations differentiate cis vs. trans diols.
- X-ray crystallography : Resolves absolute configuration by analyzing electron density maps, as demonstrated in NDO-substrate complexes .
- Polarimetry : Measures optical rotation to confirm enantiomeric excess post-synthesis .
Advanced Research Questions
Q. What are the mechanistic insights into the catalytic deoxydehydration (DODH) of vicinal diols like this compound?
- Methodological Answer : DODH reactions using rhenium or molybdenum catalysts (e.g., ) convert diols to olefins. For aromatic diols, competing cleavage pathways (e.g., benzaldehyde formation) often dominate due to aromatic stabilization. Researchers must optimize reaction conditions (e.g., reductants like PPh, solvent polarity) to favor DODH over cleavage. Kinetic studies and DFT calculations help identify transition states and rate-limiting steps .
Q. How do stereochemical variations in dihydronaphthalene diols influence their biological activity or interactions with enzymes?
- Methodological Answer : Enzymatic assays with dihydrofolate reductase or cytochrome P450 enzymes reveal stereospecific binding. For example, (1R,2R)-diols may exhibit higher affinity due to complementary hydrogen bonding with active-site residues. In silico docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding poses and free energy differences between enantiomers. Experimental validation via IC measurements or fluorescence quenching assays quantifies activity disparities .
Q. What contradictions exist in the reported antioxidant properties of this compound, and how can they be resolved?
- Methodological Answer : Discrepancies in DPPH radical scavenging or metal chelation assays often stem from solvent effects (e.g., DMSO vs. ethanol) or purity issues. Researchers should:
- Standardize protocols : Use USP/PhEur guidelines for antioxidant assays.
- Validate purity : HPLC-MS to rule out byproducts.
- Cross-reference data : Compare results with structurally similar antioxidants (e.g., catechol derivatives) to contextualize activity .
Methodological Challenges & Data Gaps
Q. What are the unresolved challenges in scaling up the synthesis of enantiopure this compound for pharmacological studies?
- Methodological Answer : Key issues include:
- Catalyst recyclability : Heterogeneous catalysts (e.g., immobilized NDO) improve sustainability but require optimization for yield retention.
- Chromatographic separation : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers but are costly. Simulated moving bed (SMB) chromatography offers a scalable alternative .
- Toxic byproducts : GC-MS monitoring identifies and quantifies hazardous intermediates (e.g., naphthalene epoxides) for mitigation .
Q. How can computational models improve the prediction of environmental fate for this compound?
- Methodological Answer : QSAR models trained on naphthalene derivatives predict biodegradation half-lives and partition coefficients (e.g., log ). Molecular dynamics simulations assess interactions with soil organic matter, while EPI Suite software estimates toxicity endpoints (e.g., LC for aquatic organisms). Field validation via LC-MS/MS in sediment/water matrices is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
